Cas no 36476-88-7 ((1-benzhydrylazetidin-3-yl)methanamine)

(1-Benzhydrylazetidin-3-yl)methanamine is a versatile azetidine-derived amine compound characterized by its benzhydryl substitution at the 1-position and an aminomethyl group at the 3-position of the azetidine ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid azetidine scaffold enhances metabolic stability, while the benzhydryl group provides lipophilicity, facilitating membrane permeability. The primary amine functionality allows for further derivatization, enabling the incorporation of this moiety into more complex molecules. Its balanced reactivity and stability make it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents and enzyme inhibitors.
(1-benzhydrylazetidin-3-yl)methanamine structure
36476-88-7 structure
商品名:(1-benzhydrylazetidin-3-yl)methanamine
CAS番号:36476-88-7
MF:C17H20N2
メガワット:252.3541
MDL:MFCD03093388
CID:303835
PubChem ID:10037874

(1-benzhydrylazetidin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 3-Aminomethyl-1-benzhydrylazetidine
    • (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE
    • 1-benzhydryl-3-amino methyl azetidine
    • 1-Benzhydrylazetidine-3-methanamine
    • 1-Diphenylmethyl-3-(aminomethyl)azetidine
    • 3-AMINOMETHYL-1-DIPHENYLMETHYLAZETIDINE
    • 3-Azetidinemethanamine,1-(diphenylmethyl)-
    • C-(1-benzhydryl-azetidin-3-yl)-methylamine
    • 3-Aminomethyl-1-diphenylmethylazetidinemethylamine
    • (1-benzhydrylazetidin-3-yl)methanamine
    • 1-BENZHYDRYL-3-AMINOMETHYL-AZETIDINE
    • [1-(diphenylmethyl)azetidin-3-yl]methanamine
    • 1-Benzhydryl-3-aminomethylazetidine
    • PubChem10154
    • KISVATOISQDZJU-UHFFFAOYSA-N
    • HT785
    • AB2635
    • 36476-88-7
    • DTXSID70434590
    • 3-aminomethyl-1-diphenylmethyl-azetidine
    • 3-aminomethyl-1-benzhydryl azetidine
    • CS-0053028
    • (1-Benzhydrylazetidin-3-yl)methylamine
    • AM20040288
    • (1-diphenylmethylazetidin-3-ylmethyl)-amine
    • 3-(aminomethyl)-1-(1,1-diphenylmethyl)azetidine
    • PB24784
    • SCHEMBL84788
    • 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
    • 3-(Aminomethyl)-1-benzhydrylazetidine
    • MFCD03093388
    • SY027056
    • 1-(diphenylmethyl)-3-azetidinemethanamine
    • (1-diphenylmethyl-azetidin-3-ylmethyl)-amine
    • (1-benzhydryl-3-azetanyl)methanamine
    • FT-0770161
    • SS-3680
    • AKOS005258646
    • A823263
    • J-504214
    • DB-013204
    • MDL: MFCD03093388
    • インチ: 1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2
    • InChIKey: KISVATOISQDZJU-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C([H])(C([H])([H])N([H])[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 252.16300
  • どういたいしつりょう: 252.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 29.3

じっけんとくせい

  • 密度みつど: 1.102
  • ふってん: 359 ºC
  • フラッシュポイント: 158 ºC
  • 屈折率: 1.608
  • PSA: 29.26000
  • LogP: 3.30470

(1-benzhydrylazetidin-3-yl)methanamine セキュリティ情報

(1-benzhydrylazetidin-3-yl)methanamine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-benzhydrylazetidin-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM107860-25g
[1-(diphenylmethyl)azetidin-3-yl]methanamine
36476-88-7 95%+
25g
$*** 2023-05-30
Key Organics Ltd
SS-3680-1MG
(1-benzhydryl-3-azetanyl)methanamine
36476-88-7 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
SS-3680-5MG
(1-benzhydryl-3-azetanyl)methanamine
36476-88-7 >90%
5mg
£46.00 2025-02-08
eNovation Chemicals LLC
D494685-5G
(1-benzhydrylazetidin-3-yl)methanamine
36476-88-7 97%
5g
$110 2023-05-13
abcr
AB286775-25 g
C-(1-Benzhydryl-azetidin-3-yl)-methylamine; .
36476-88-7
25 g
€286.00 2023-07-20
abcr
AB286775-1 g
C-(1-Benzhydryl-azetidin-3-yl)-methylamine; .
36476-88-7
1 g
€83.40 2023-07-20
Key Organics Ltd
SS-3680-10MG
(1-benzhydryl-3-azetanyl)methanamine
36476-88-7 >90%
10mg
£63.00 2025-02-08
Ambeed
A795740-5g
3-Aminomethyl-1-benzhydrylazetidine
36476-88-7 98+%
5g
$40.0 2025-02-25
Ambeed
A795740-25g
3-Aminomethyl-1-benzhydrylazetidine
36476-88-7 98+%
25g
$150.0 2025-02-25
Chemenu
CM107860-25g
[1-(diphenylmethyl)azetidin-3-yl]methanamine
36476-88-7 95+%
25g
$308 2021-06-10

(1-benzhydrylazetidin-3-yl)methanamine 関連文献

(1-benzhydrylazetidin-3-yl)methanamineに関する追加情報

Chemical Profile of (1-benzhydrylazetidin-3-yl)methanamine (CAS No. 36476-88-7)

(1-benzhydrylazetidin-3-yl)methanamine, identified by its CAS number 36476-88-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a benzhydryl substituent attached to an azetidine ring, making it a versatile scaffold for medicinal chemistry applications. The unique structural motif of this compound has garnered attention due to its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

The benzhydryl group, characterized by its aromaticity and rigidity, contributes to the compound's stability and interaction with biological targets. In recent years, there has been a surge in research focusing on benzhydryl derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The azetidine ring, a five-membered saturated nitrogen-containing heterocycle, introduces conformational flexibility while maintaining a compact structure, which is advantageous for drug design.

Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of (1-benzhydrylazetidin-3-yl)methanamine with high precision. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory responses and cancer progression. For instance, preliminary docking studies suggest that this compound may interact with the active sites of cyclooxygenase (COX) enzymes, thereby modulating prostaglandin synthesis—a key pathway in inflammation.

In the context of drug discovery, (1-benzhydrylazetidin-3-yl)methanamine has been explored as a lead compound for developing novel therapeutics. Its structural features make it amenable to derivatization, allowing chemists to fine-tune its pharmacological properties. Functional group modifications such as halogenation or alkylation can enhance its binding affinity or metabolic stability, making it a promising candidate for further development.

Recent publications have demonstrated the utility of this compound in preclinical models of neurological disorders. The benzhydryl moiety is known to exhibit neuroprotective effects by interacting with specific receptors in the central nervous system. Specifically, studies indicate that derivatives of (1-benzhydrylazetidin-3-yl)methanamine may attenuate oxidative stress and neuroinflammation, which are pivotal mechanisms in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (1-benzhydrylazetidin-3-yl)methanamine involves multi-step organic transformations, including cyclization reactions and nucleophilic substitutions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the benzhydryl azetidine core.

From a regulatory perspective, the compound's safety profile has been evaluated through rigorous toxicological studies. These assessments have focused on its acute toxicity, chronic exposure effects, and potential interactions with biological systems. Preliminary data suggest that (1-benzhydrylazetidin-3-yl)methanamine exhibits low toxicity at therapeutic doses, reinforcing its suitability for further clinical development.

The growing interest in heterocyclic compounds like (1-benzhydrylazetidin-3-yl)methanamine underscores their importance in modern drug discovery. As research continues to uncover new biological targets and mechanisms, compounds with this structural framework are likely to play a crucial role in developing next-generation therapeutics. Collaborative efforts between academic researchers and pharmaceutical industries are essential to translate these findings into tangible medical benefits.

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Amadis Chemical Company Limited
(CAS:36476-88-7)(1-benzhydrylazetidin-3-yl)methanamine
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